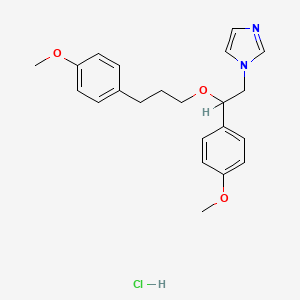
盐酸SKF-96365
描述
盐酸SKF 96365: 是一种化学化合物,以其作为瞬时受体电位通道的有效阻滞剂和储存操作型钙离子通道抑制剂而闻名。由于其抑制各种离子通道的能力和抗肿瘤特性,它在科学研究中,特别是在生物学和医学领域具有重要的应用。
科学研究应用
盐酸SKF 96365在科学研究中具有广泛的应用,包括:
化学: 用作研究离子通道功能和调节的工具。
生物学: 用于研究钙信号通路及其在细胞过程中的作用。
医学: 研究其潜在的抗癌特性,特别是在诱导结肠癌细胞周期阻滞和凋亡方面.
工业: 用于开发针对离子通道和钙信号通路的新的治疗剂。
作用机制
盐酸SKF 96365通过抑制储存操作型钙离子通道和阻断瞬时受体电位通道发挥作用。它显著抑制各种离子通道的电流,包括hERG、hKCNQ1/hKCNE1、hKir2.1和hKv4.3。 该化合物通过破坏钙稳态和信号通路,诱导癌细胞周期阻滞和凋亡 .
生化分析
Biochemical Properties
SKF-96365 hydrochloride interacts with various biomolecules, primarily functioning as an inhibitor of receptor-mediated calcium ion (Ca2+) entry . It selectively inhibits receptor-mediated and voltage-gated Ca2+ entry . It also has a blocking effect on potassium channels .
Cellular Effects
SKF-96365 hydrochloride has been observed to have significant effects on various types of cells. It inhibits receptor-mediated Ca2+ entry in activated platelets, neutrophils, and endothelial cells . In the context of cancer, it exhibits potent anti-neoplastic activity by inducing cell-cycle arrest and apoptosis in colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of SKF-96365 hydrochloride involves its interaction with TRPC channels and its role as a SOCE inhibitor . It blocks TRPC channels and enhances the reverse mode of the Na+/Ca2+ exchanger, causing intracellular calcium ion accumulation and cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, SKF-96365 hydrochloride has shown therapeutic effects on murine allergic rhinitis, manifesting attenuation of sneezing, nasal rubbing, IgE, inflammatory cytokines, inflammatory cells, TRPC6 immunolabeling, and TRPC6, STIM1 and Orai1 mRNA levels in AR mice .
Dosage Effects in Animal Models
In animal models, the effects of SKF-96365 hydrochloride vary with different dosages. For instance, in a study on murine allergic rhinitis induced by ovalbumin, SKF-96365 hydrochloride showed therapeutic effects at certain concentrations .
Metabolic Pathways
SKF-96365 hydrochloride is involved in calcium signaling pathways in cells, primarily through its inhibition of receptor-mediated and voltage-gated Ca2+ entry . It also impacts the function of the Na+/Ca2+ exchanger .
Transport and Distribution
While specific transporters or binding proteins for SKF-96365 hydrochloride have not been explicitly identified, its primary action involves the inhibition of Ca2+ entry, suggesting that it interacts with and affects the function of calcium channels .
Subcellular Localization
The subcellular localization of SKF-96365 hydrochloride is not explicitly defined, but given its role in inhibiting Ca2+ entry, it is likely to interact with and exert its effects at the plasma membrane where the calcium channels are located .
准备方法
合成路线和反应条件: 盐酸SKF 96365的合成涉及咪唑环的烷基化。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。
工业生产方法: 盐酸SKF 96365的工业生产通常涉及大规模有机合成技术。 该化合物以固体形式生产,通常作为高纯度产品(≥98%)供应用于研究目的 .
化学反应分析
反应类型: 盐酸SKF 96365会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,但详细的反应机理没有得到广泛记录。
还原: 涉及盐酸SKF 96365的还原反应不太常见,但可以在适当条件下发生。
取代: 该化合物可以参与取代反应,特别是涉及连接到咪唑环上的甲氧基和丙氧基。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 根据所需的产物,可以在取代反应中使用各种亲核试剂和亲电试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以产生各种取代的咪唑衍生物 .
相似化合物的比较
类似化合物:
二苯基硼酸盐2-氨基乙酯: 另一种储存操作型钙离子通道抑制剂。
GSK1016790A: 一种有效的瞬时受体电位通道激活剂。
HC-030031: 一种选择性的瞬时受体电位通道抑制剂。
独特性: 盐酸SKF 96365由于其作为储存操作型钙离子通道抑制剂和瞬时受体电位通道阻滞剂的双重作用而独一无二。 它抑制多个离子通道并诱导抗肿瘤作用的能力使其成为科学研究中宝贵的工具 .
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19;/h5-14,17,22H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPKVQUECFKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCOC(CN2C=CN=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926763 | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130495-35-1 | |
| Record name | SKF 96365 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130495-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130495351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-96365 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BI32858P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SK&F 96365?
A1: SK&F 96365 is widely recognized as an inhibitor of receptor-mediated calcium entry (RMCE). [] It exhibits selectivity in blocking RMCE compared with receptor-mediated internal Ca2+ release. []
Q2: How does SK&F 96365 affect intracellular calcium levels?
A2: SK&F 96365 inhibits the sustained increase in intracellular calcium concentration ([Ca2+]i) elicited by various stimuli, including maitotoxin, endothelin-1, and cyclopiazonic acid. [, , ] It achieves this by blocking the entry of extracellular Ca2+ through various channels. []
Q3: Does SK&F 96365 affect calcium release from intracellular stores?
A3: No, SK&F 96365 does not appear to affect Ca2+ release from intracellular stores. [] This selectivity distinguishes it from certain other calcium antagonists. []
Q4: Which specific calcium channels are affected by SK&F 96365?
A4: SK&F 96365 shows inhibitory effects on various calcium channels, including:
- Receptor-mediated calcium entry (RMCE) channels: Demonstrated across multiple cell types, including platelets, neutrophils, and endothelial cells. []
- Voltage-gated Ca2+ channels: Observed in GH3 (pituitary) cells and rabbit ear-artery smooth muscle cells. []
- Store-operated Ca2+ channels (SOCC): Evidenced in rat thoracic aortic smooth muscle cells and C6 glioma cells. [, ]
Q5: What is the significance of SK&F 96365's ability to discriminate between different calcium channels?
A5: This selectivity makes SK&F 96365 a valuable tool for researchers:
- Distinguishing RMCE from internal Ca2+ release: This helps understand the specific roles of these processes in cellular responses. []
- Investigating the roles of different Ca2+ channels in specific physiological processes: For instance, its use in studying the role of SOCC in endothelin-1-induced contractions. []
Q6: Does SK&F 96365 affect all types of calcium channels equally?
A6: No, SK&F 96365 displays some selectivity. It does not affect the ATP-gated Ca2+-permeable channel of rabbit ear-artery smooth muscle cells, indicating discrimination between different RMCE types. []
Q7: What are the downstream consequences of SK&F 96365's inhibition of calcium entry?
A7: The inhibition of calcium entry by SK&F 96365 can lead to various downstream effects, including:
- Inhibition of platelet aggregation: Under conditions where aggregation relies on RMCE. []
- Inhibition of neutrophil adhesion and chemotaxis: Indicating a role for RMCE in these processes. []
- Blockade of maitotoxin-induced phosphoinositide breakdown and insulin release: Highlighting the role of Ca2+ entry in these signaling pathways. []
- Suppression of endothelin-1-induced arachidonic acid release: Implicating specific Ca2+ channels (NSCC-1, NSCC-2, SOCC) in this pathway. []
Q8: Does SK&F 96365 affect microtubule polymerization?
A8: Yes, in vitro studies show that SK&F 96365 can directly depolymerize microtubules isolated from bovine brain. [] This effect could contribute to some of its broader cellular actions, although further research is needed to confirm this.
Q9: What is the molecular formula and weight of SK&F 96365?
A9: The molecular formula of SK&F 96365 is C21H25N2O3Cl, and its molecular weight is 388.9 g/mol.
Q10: Are there studies exploring structure-activity relationships for SK&F 96365?
A10: While the provided abstracts don't delve into specific SAR studies for SK&F 96365, they highlight the importance of its structure for activity:
- Chirality: Research indicates that calmodulin, a calcium-binding protein, can differentiate between the two enantiomers of SK&F 96365, suggesting stereospecific interactions. [] This finding underscores the importance of chirality in the compound's biological activity.
Q11: What are some limitations of SK&F 96365 as a pharmacological tool?
A11: While SK&F 96365 has proven useful, there are some limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)


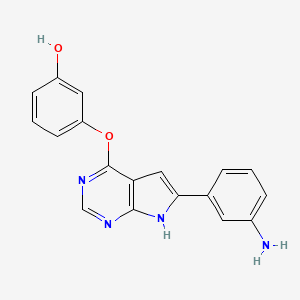
![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
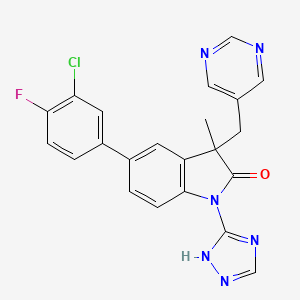

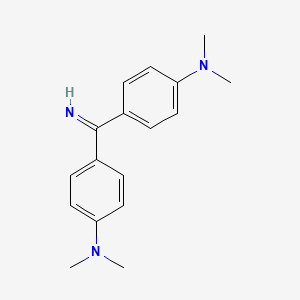
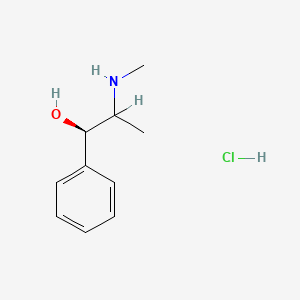
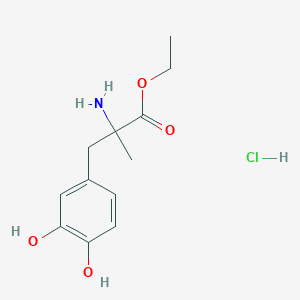
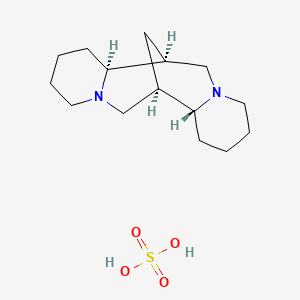
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)
